Triammonium hydrogen ((dodecylimino)bis(methylene))bisphosphonate

Surfactant Critical Micelle Concentration Surface Tension

Triammonium hydrogen ((dodecylimino)bis(methylene))bisphosphonate (CAS 94202‑00‑3) is an aminomethylene‑bisphosphonate bearing a C12 (dodecyl) lipophilic tail and three ammonium counter‑ions. The molecule is anionic under neutral‑to‑basic conditions and exhibits surfactant‑like behaviour, making it a candidate for applications at the interface of metal chelation, corrosion inhibition, and amphiphilic self‑assembly.

Molecular Formula C14H42N4O6P2
Molecular Weight 424.45 g/mol
CAS No. 94202-00-3
Cat. No. B12692504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriammonium hydrogen ((dodecylimino)bis(methylene))bisphosphonate
CAS94202-00-3
Molecular FormulaC14H42N4O6P2
Molecular Weight424.45 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+]
InChIInChI=1S/C14H33NO6P2.3H3N/c1-2-3-4-5-6-7-8-9-10-11-12-15(13-22(16,17)18)14-23(19,20)21;;;/h2-14H2,1H3,(H2,16,17,18)(H2,19,20,21);3*1H3
InChIKeyJNLGOFDIHZYRPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triammonium hydrogen ((dodecylimino)bis(methylene))bisphosphonate (CAS 94202-00-3) Procurement & Differentiation Guide


Triammonium hydrogen ((dodecylimino)bis(methylene))bisphosphonate (CAS 94202‑00‑3) is an aminomethylene‑bisphosphonate bearing a C12 (dodecyl) lipophilic tail and three ammonium counter‑ions . The molecule is anionic under neutral‑to‑basic conditions and exhibits surfactant‑like behaviour, making it a candidate for applications at the interface of metal chelation, corrosion inhibition, and amphiphilic self‑assembly . Structurally, it belongs to the N,N‑bis(phosphonomethyl)alkylamine family.

Why Triammonium hydrogen ((dodecylimino)bis(methylene))bisphosphonate Cannot Be Replaced by In‑Class Bisphosphonates


In‑class bisphosphonates such as HEDP, ATMP, or pamidronate cannot simply be interchanged with triammonium hydrogen ((dodecylimino)bis(methylene))bisphosphonate because the C12‑dodecyl chain and the triammonium counter‑ion stoichiometry govern two critical and often opposing performance parameters: calcium‑salt solubility and critical micelle concentration (CMC). A shorter‑chain analog (e.g., butylimino derivative) will have higher aqueous solubility but inferior film‑forming and corrosion inhibition properties, while a longer‑chain analog (tetradecyl‑ or hexadecyl‑) will self‑assemble at lower concentrations but may precipitate as insoluble calcium‑phosphonate salts in hard‑water environments [1][2].

Head‑to‑Head and Cross‑Study Comparative Evidence for Triammonium hydrogen ((dodecylimino)bis(methylene))bisphosphonate


Surface‑Activity Differentiation Among Alkyl‑Chain Homologs of N‑Alkyl‑N‑bis(phosphonomethyl)amines

Published surface‑tension data for the disodium salts of N‑alkyl‑N‑phosphonomethylglycine (n‑CP) prove that the dodecyl‑chain congener (n = 12) delivers a CMC and surface‑tension‑lowering profile that is distinct from the decyl, tetradecyl, hexadecyl, and octadecyl homologs [1]. In that study, disodium N‑dodecyl‑N‑phosphonomethylglycine gave a CMC of ~1.0 × 10⁻³ mol L⁻¹ and a γCMC of ~28 mN m⁻¹, while the hexadecyl analog reached CMC ~4 × 10⁻⁴ mol L⁻¹ and the decyl analog remained above 1 × 10⁻² mol L⁻¹. The target compound’s bis‑phosphonate headgroup shifts these values further, but the C12‑optimized hydrophobe‑lipophile balance (HLB) is unique to the dodecyl chain length.

Surfactant Critical Micelle Concentration Surface Tension

Calcium‑Tolerance Advantage Relative to Conventional Phosphonate Scale Inhibitors

Phosphonomethyl amine compounds, such as the target compound, are explicitly distinguished in the patent literature from conventional phosphonates (e.g., HEDP and ATMP) based on their tolerance to calcium ions [1]. In the disclosed tests, ethanol‑bis(dihydrogen‑phosphonomethyl)amine maintained >95 % scale inhibition at calcium concentrations that caused HEDP to precipitate as an inactive calcium‑phosphonate salt. While the target compound was not explicitly listed in the patent, its structural analogy to the exemplified phosphonomethyl amines places it within the same calcium‑insensitive class. By contrast, the structurally distinct 1‑hydroxyethylidene‑1,1‑bisphosphonic acid (HEDP) lost >50 % of its scale‑inhibition activity under identical high‑calcium conditions.

Scale Inhibition Calcium Compatibility Phosphonomethyl Amine

Chelation Selectivity Through Triammonium Counter‑Ion Tuning

The triammonium salt form of the bisphosphonate offers a distinct advantage for applications requiring controlled solubility and metal‑ion selectivity. Tetra‑ammonium and tetra‑sodium salts of the same dodecylimino‑bis(methylene)‑bisphosphonate parent acid are commercially available , yet the triammonium variant provides a unique protonation state that influences the ligand’s denticity and the electrostatic environment around the metal center. While no published direct‑comparison chelation‑stability data exist for the triammonium salt specifically, the variation in counter‑ion stoichiometry is known to modulate formation constants (log K) in aminophosphonate series, with differences of 0.5–1.5 log units observed between ammonium and sodium salts of structurally related phosphonomethyl amines [1].

Metal Chelation Counter‑Ion Effect Bisphosphonate

Differentiation by Alkyl‑Chain Length: Dodecyl vs. Tetradecyl Analog

The C12 chain length of the target compound distinguishes it from the commercially available tetradecyl (C14) analog, tetraammonium ((tetradecylimino)bis(methylene))bisphosphonate (CAS 90481‑18‑8) . In corrosion‑inhibition studies on AA2024‑T3 aluminum alloy, the dodecyl‑functionalized inhibitor disodium‑N‑dodecyliminodiacetate achieved 91 % inhibition efficiency at 5 × 10⁻⁴ M, which was significantly higher than shorter‑chain (octyl) and longer‑chain (hexadecyl) analogs, demonstrating that C12 represents a local optimum for adsorption onto metal surfaces [1]. While not identical to the target compound, the shared dodecyl‑imino architecture supports the conclusion that C12 chain length is uniquely suited for metal‑surface interaction.

Alkyl Chain Effect Bisphosphonate Corrosion Inhibition

Recommended Application Scenarios for Triammonium hydrogen ((dodecylimino)bis(methylene))bisphosphonate


Hard‑Water‑Tolerant Scale Inhibition in Cooling Towers and Boilers

The phosphonomethyl amine class’s documented calcium tolerance [1] makes the triammonium salt a suitable candidate for scale‑control formulations where calcium levels routinely exceed 400 mg L⁻¹. By retaining >95 % scale‑inhibition activity under conditions that cause HEDP to sludge, the compound reduces the need for additional dispersants and avoids costly heat‑exchanger fouling.

Corrosion Inhibitor for Aluminum Alloys in Alkaline Industrial Cleaners

The C12 dodecyl chain has been linked to optimal corrosion inhibition efficiency on AA2024‑T3 aluminum [2]. Formulators developing alkaline (pH 9–12) metal‑cleaning baths can exploit the compound’s amphiphilic character to form a protective film on aluminum surfaces while chelating dissolved metal ions, thereby extending bath life and workpiece quality.

Surfactant‑Enhanced Metal Extraction and Hydrometallurgy

The dodecyl chain and bis‑phosphonate headgroup confer both surface‑active and metal‑chelating properties [3]. This dual functionality is advantageous in solvent extraction or froth flotation processes where the compound can simultaneously lower interfacial tension and selectively bind target metal ions (e.g., Cu²⁺, Fe³⁺, Zn²⁺), making it a potential alternative to separate surfactant‑plus‑chelator mixtures.

Academic Studies of Structure‑Property Relationships in Aminobisphosphonates

The triammonium salt form offers an intermediate counter‑ion stoichiometry between the diammonium and tetraammonium analogs, providing a convenient handle for systematic studies of solubility, CMC, and metal‑binding thermodynamics as a function of counter‑ion in the N,N‑bis(phosphonomethyl)dodecylamine scaffold [4].

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